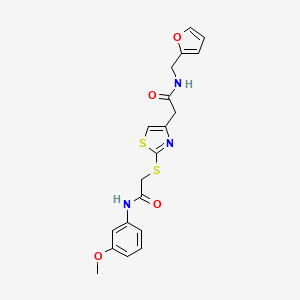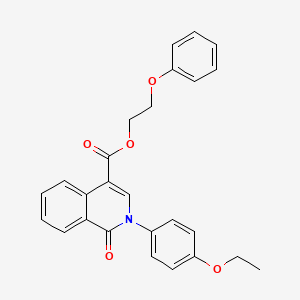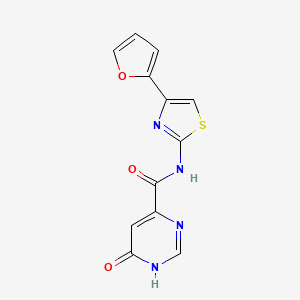
1-(2-chloroethyl)-2-methyl-5-nitro-1H-imidazole hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound seems to be a derivative of 1-(2-chloroethyl)pyrrolidine hydrochloride . This compound is used as a laboratory chemical and is not recommended for food, drug, pesticide or biocidal product use .
Synthesis Analysis
While the exact synthesis process for “1-(2-chloroethyl)-2-methyl-5-nitro-1H-imidazole hydrochloride” is not available, a method for synthesizing a piperazine pharmaceutical intermediate has been described . This process involves diethanolamine reacting with thionyl chloride to yield bis(2-chloroethyl)methylamine hydrochloride .
科学的研究の応用
Chemical Reactions and Synthesis
1-(2-chloroethyl)-2-methyl-5-nitro-1H-imidazole hydrochloride and its derivatives have been studied for various chemical reactions and synthesis processes. For instance, 1-methyl-2-chloromethyl-5-nitroimidazole, a related compound, reacts with tertiary nitronate anions to yield 1-methyl-5-nitro-imidazoles with a trisubstituted ethylenic double bond, following the SRN1 mechanism and base-promoted nitrous acid elimination (Crozet et al., 1985). Additionally, the photochemical behavior of 2-methyl-5-nitro-1H-imidazoles in water-containing solutions leads to various photorearrangement products, indicating their potential in photochemical applications (Pfoertner & Daly, 1987).
Antimicrobial Activities
Several derivatives of 1-(2-chloroethyl)-2-methyl-5-nitro-1H-imidazole hydrochloride have been studied for their antimicrobial activities. Compounds like 1-methyl-2-nitro-1H-imidazole-5-carboxaldehyde and 1-methyl-2-nitro-5-vinyl-1H-imidazole exhibited significant antibacterial and antitrichomonal activity in mice (Cavalleri, Volpe, & Arioli, 1977).
Crystal Structure and Electrochemistry
Studies on crystal structure and electrochemistry of related compounds provide insights into the physical and chemical properties of 1-(2-chloroethyl)-2-methyl-5-nitro-1H-imidazole hydrochloride. For instance, the crystal structures of imidazole derivatives, including chloro and nitro substituted compounds, demonstrate various modes of halogen bonding essential for understanding their chemical behavior (Kubicki & Wagner, 2007). The electrochemical reduction of ornidazole, a structurally similar compound, offers insights into the electrochemical properties of nitroimidazoles, which can be useful in designing electrochemical sensors or other applications (Fonseca, Rivera, & Monteagudo, 1993).
Antitumor Activity
Imidazole derivatives, including bis(2-chloroethyl)amino derivatives, have been reviewed for their antitumor activities. Some of these compounds have shown promising results in preclinical testing, suggesting their potential in the development of new antitumor drugs (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).
Safety and Hazards
作用機序
Target of Action
Alkylating agents like “1-(2-chloroethyl)-2-methyl-5-nitro-1H-imidazole hydrochloride” typically target DNA within cells. They bind to the DNA and cause cross-linking, which prevents the DNA from being correctly copied during cell division .
Mode of Action
The compound likely interacts with its targets by transferring an alkyl group to the guanine base of DNA, which results in cross-linking of the DNA strands. This prevents the DNA from being correctly replicated, which can lead to cell death .
Pharmacokinetics
Similar compounds are often rapidly absorbed and distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
The primary result of the action of “1-(2-chloroethyl)-2-methyl-5-nitro-1H-imidazole hydrochloride” is likely to be cell death, due to the disruption of DNA replication and transcription .
特性
IUPAC Name |
1-(2-chloroethyl)-2-methyl-5-nitroimidazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3O2.ClH/c1-5-8-4-6(10(11)12)9(5)3-2-7;/h4H,2-3H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZKAWHYACQAMCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1CCCl)[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1049762-81-3 |
Source


|
| Record name | 1-(2-chloroethyl)-2-methyl-5-nitro-1H-imidazole hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![4-[(2-Methoxyethyl)sulfamoyl]benzoic acid](/img/structure/B2713735.png)
![2-((3-(4-(tert-butyl)phenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2713737.png)





